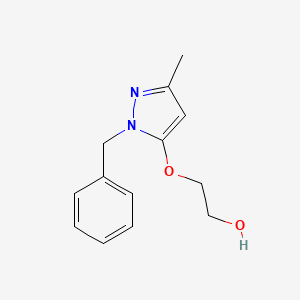
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a benzyl group, a methyl group, and a pyrazole ring attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- typically involves the reaction of 1-benzyl-3-methyl-5-pyrazole with ethylene oxide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzyl ethane.
Substitution: Formation of benzyl halides.
科学研究应用
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-: can be compared with other benzyl-substituted pyrazoles and ethanol derivatives.
Benzyl alcohol: Similar in structure but lacks the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazole: Similar pyrazole structure but lacks the ethanol group.
Uniqueness
The uniqueness of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5372-22-5 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(2-benzyl-5-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C13H16N2O2/c1-11-9-13(17-8-7-16)15(14-11)10-12-5-3-2-4-6-12/h2-6,9,16H,7-8,10H2,1H3 |
InChI 键 |
LCSOYHAUBXUTBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)OCCO)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
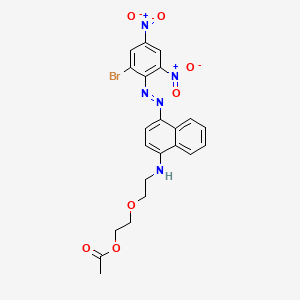
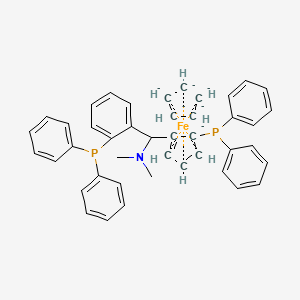
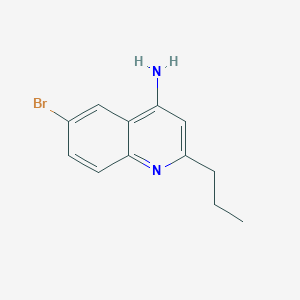
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
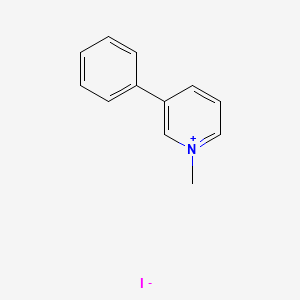
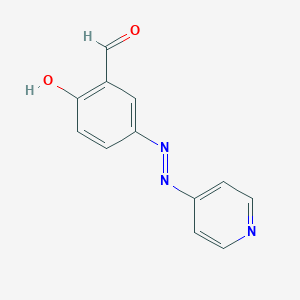
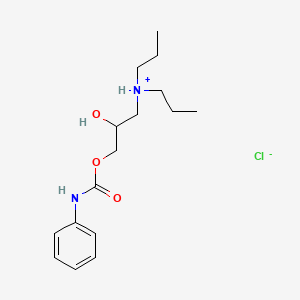
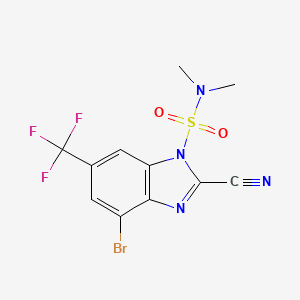
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

